phenyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate
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Overview
Description
The compound contains a phenyl group, a piperidine ring, a carbamate group, and a 1,3-benzodioxol-5-yl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine ring. The exact structure would need to be confirmed using techniques like NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamate group and the aromatic rings. These groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carbamate group could influence its solubility and stability .Mechanism of Action
Target of Action
The compound contains abenzodioxol moiety , which is often found in molecules that interact with various enzymes and receptors in the body
Mode of Action
The compound’s structure suggests it may undergo reactions at thebenzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets would likely result in changes to the targets’ function, potentially altering cellular processes.
Biochemical Pathways
The compound’sbenzodioxol moiety is known to participate in various biochemical reactions . These could potentially affect pathways related to the metabolism of xenobiotics, neurotransmission, and cell signaling. The downstream effects would depend on the specific pathways involved and could range from changes in gene expression to alterations in cellular function.
Pharmacokinetics
The compound’sbenzodioxol moiety and carboxylate group suggest it may be well-absorbed and distributed in the body due to their polarity . The compound’s metabolism and excretion would likely involve enzymatic transformations and renal elimination, respectively. These properties would influence the compound’s bioavailability and overall pharmacokinetic profile.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
phenyl 4-[(1,3-benzodioxol-5-ylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c25-20(23-16-6-7-18-19(12-16)28-14-27-18)22-13-15-8-10-24(11-9-15)21(26)29-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMYEELZOCOZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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